molecular formula C17H37BrF2O3P2 B14395935 Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide CAS No. 88410-11-1

Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide

Cat. No.: B14395935
CAS No.: 88410-11-1
M. Wt: 469.3 g/mol
InChI Key: YZMFFXGJOMLADM-UHFFFAOYSA-M
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Description

Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanium cation with tributyl groups and a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with a difluoromethylating agent and a diethoxyphosphorylating agent in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include difluoromethyl bromide and diethyl phosphite .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts .

Scientific Research Applications

Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide involves its interaction with molecular targets through its difluoromethyl and diethoxyphosphoryl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes and undergo specific transformations under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is unique due to its combination of difluoromethyl and diethoxyphosphoryl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .

Properties

CAS No.

88410-11-1

Molecular Formula

C17H37BrF2O3P2

Molecular Weight

469.3 g/mol

IUPAC Name

tributyl-[diethoxyphosphoryl(difluoro)methyl]phosphanium;bromide

InChI

InChI=1S/C17H37F2O3P2.BrH/c1-6-11-14-23(15-12-7-2,16-13-8-3)17(18,19)24(20,21-9-4)22-10-5;/h6-16H2,1-5H3;1H/q+1;/p-1

InChI Key

YZMFFXGJOMLADM-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)C(F)(F)P(=O)(OCC)OCC.[Br-]

Origin of Product

United States

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